Augustine

Description

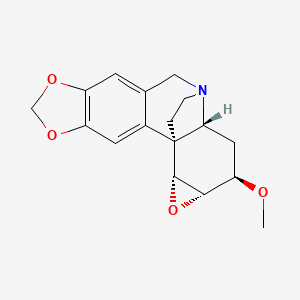

Structure

2D Structure

3D Structure

Properties

CAS No. |

79659-60-2 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene |

InChI |

InChI=1S/C17H19NO4/c1-19-13-6-14-17(16-15(13)22-16)2-3-18(14)7-9-4-11-12(5-10(9)17)21-8-20-11/h4-5,13-16H,2-3,6-8H2,1H3/t13-,14-,15+,16+,17+/m1/s1 |

InChI Key |

QLRRUWXMMVXORS-NRKLIOEPSA-N |

SMILES |

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6 |

Isomeric SMILES |

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)[C@@H]6[C@H]1O6 |

Canonical SMILES |

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Augustine |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution of Augustine

Botanical Sources Reporting the Presence of Augustine

This compound has been identified in several plant species, primarily within the Amaryllidaceae and Rubiaceae families. nih.govsrtmun.ac.inwikipedia.orgthenaturopathicherbalist.com These occurrences highlight its distribution in diverse botanical genera.

Table 1: Botanical Sources of this compound

| Botanical Source | Family |

| Crossyne flava | Amaryllidaceae |

| Mitragyna diversifolia | Rubiaceae |

| Crinum asiaticum | Amaryllidaceae |

| Crinum amabile | Amaryllidaceae |

This compound has been reported to occur in Crossyne flava. nih.govplantaedb.com Crossyne flava is a bulbous plant species belonging to the Amaryllidaceae family, native to the winter rainfall areas of South Africa. pacificbulbsociety.orgwikipedia.org The leaves of Crossyne flava are strap-shaped with fringed margins and can have small, angular, red speckles on their underside. pacificbulbsociety.org

The presence of this compound has also been noted in Mitragyna diversifolia. nih.govresearchgate.net Mitragyna diversifolia is a tree species classified within the Rubiaceae family, found in tropical and subtropical regions of Asia. wikipedia.orgearth.com This genus is known for containing indole (B1671886) alkaloids. wikipedia.org

This compound is found in Crinum asiaticum. nih.govresearchgate.net Crinum asiaticum, commonly known as the Giant Lily or poison bulb, is a perennial bulbous herb belonging to the Amaryllidaceae family. researchgate.netgardenia.net It is widely distributed globally and is recognized for its ornamental value and traditional medicinal uses. researchgate.netgardenia.net

Extraction and Isolation Methodologies for this compound from Biological Matrices

The extraction and isolation of chemical compounds like this compound from biological matrices typically involve a multi-stage process aimed at separating the desired natural products from raw plant materials. mdpi.comnih.gov General methodologies for phytochemical extraction include initial sample preparation steps such as drying, grinding, centrifugation, or filtration. mdpi.com

Common extraction techniques employed for alkaloids from plant sources include solvent extraction methods like maceration, percolation, Soxhlet extraction, and microwave-assisted extraction. mdpi.comnih.govslideshare.net These methods often utilize organic solvents, sometimes mixed with water, with solvent selection being crucial based on the compound's properties. thenaturopathicherbalist.commdpi.comnih.gov For instance, free alkaloids are generally soluble in ethanol (B145695) and other organic solvents. thenaturopathicherbalist.com

Following extraction, isolation and purification of the compounds are achieved through various separation techniques. mdpi.comslideshare.net Chromatography plays a significant role in this stage, with methods such as thin-layer chromatography (TLC), column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) being commonly utilized to separate and identify plant constituents. mdpi.comslideshare.net Structural elucidation of isolated compounds, including alkaloids like this compound and its derivatives, is typically performed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). uqtr.caresearchgate.netmdpi.com

Identification and Isolation of Natural Derivatives: The Case of this compound N-Oxide

Natural products often exist alongside their derivatives, which may exhibit altered chemical properties or biological activities. This compound N-oxide represents such a natural derivative of this compound. researchgate.netmdpi.comuga.edu N-oxides are compounds where a nitrogen atom in a molecule is oxidized, forming an N-O bond. savemyexams.comfishersci.caucar.eduuni.luuni.luwikipedia.org

This compound N-oxide has been specifically isolated from the fresh bulbs of Crinum amabile. researchgate.netmdpi.comuga.edu Crinum amabile is another species within the Amaryllidaceae family, closely related to Crinum asiaticum. researchgate.netmdpi.comuga.edunih.gov In addition to this compound N-oxide, this compound itself has also been isolated from Crinum amabile, alongside other alkaloids such as augustamine, buphanisine, and buphanisine N-oxide. researchgate.netmdpi.comuga.edu The structural elucidation of this compound N-oxide, along with other alkaloids identified from Crinum amabile, has been performed using techniques like NMR and GC-MS. researchgate.netmdpi.com

Table 2: this compound and its Natural Derivative

| Compound Name | Molecular Formula | PubChem CID |

| This compound | C₁₇H₁₉NO₄ | 157561 |

| This compound N-oxide | Not available | N/A |

The chemical compound this compound, an alkaloid, has garnered scientific interest due to its presence in various plant species. Its N-oxide derivative, this compound N-oxide, has also been identified and its structure thoroughly elucidated. This article details the natural occurrence, isolation, and distribution of this compound, alongside the methodologies employed for the structural elucidation of this compound N-oxide.

Structural Elucidation Methodologies for Augustine N Oxide

The structural elucidation of Augustine N-oxide (Compound 1) was a comprehensive process relying heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). scispace.comsigmaaldrich.com

Researchers identified twenty-three alkaloids from the fresh bulbs and leaves of Crinum amabile using Gas Chromatography-Mass Spectrometry (GC-MS), leading to the isolation of two new crinine-kind alkaloids, this compound N-oxide and buphanisine N-oxide. scispace.comsigmaaldrich.com

The chemical structure of this compound N-oxide was primarily elucidated using 1D and 2D-NMR techniques. scispace.comsigmaaldrich.com Analysis of the ¹H-NMR signals for this compound N-oxide revealed consistency with the known structure of this compound. sigmaaldrich.com However, specific proton signals, such as H-4α, H-4a, H-6α, H-6β, H-12endo, and H-12exo, exhibited deshielding effects ranging from 1.21 to 0.36 ppm. sigmaaldrich.com These deshielding effects are characteristic and congruent with the presence of a salt or N-oxide form of this compound. sigmaaldrich.com

To further confirm the structural modification, HR-ESI-MS analysis was performed. This technique was crucial in verifying the presence of an additional oxygen atom in the compound's structure. sigmaaldrich.com The HR-ESI-MS spectrum of this compound N-oxide showed a parent [M + H]⁺ ion at m/z 318.1335, which precisely matched the calculated mass for the molecular formula C₁₇H₂₀NO₅ (calculated mass: 318.1336). sigmaaldrich.com This confirmed the addition of an oxygen atom to this compound, forming the N-oxide derivative. The comprehensive application of these spectroscopic methods allowed for the definitive determination of this compound N-oxide's chemical structure.

Chemical Synthesis and Derivatization of Augustine

Strategies for the Total Synthesis of Augustine

While a dedicated, comprehensive "total synthesis of this compound" from simple acyclic precursors is not widely documented as a standalone endeavor in the primary literature, its complex oxireno[a]phenanthridine scaffold places it within the broader family of Amaryllidaceae alkaloids, particularly related to crinine (B1220781) and phenanthridine-type structures nih.govnih.gov. Therefore, strategies for the total synthesis of this compound often involve building upon established methodologies for these related polycyclic systems, or accessing it through semisynthetic routes from more readily available natural precursors.

The synthesis of such intricate natural products typically necessitates the formation of multiple rings and the precise installation of functional groups and stereocenters. General approaches to phenanthridine (B189435) derivatives, which form a significant part of this compound's core, include classical methods like the Schmidt reaction, Ullmann reaction, and Beckmann rearrangement, as well as more modern techniques involving transition metal-catalyzed coupling reactions, aryne-mediated cyclizations, and photo-induced reactions up.ac.zaresearchgate.netru.ac.zamdpi.com. These methodologies aim to construct the central phenanthridine framework, which can then be further elaborated.

Retrosynthetic Analysis and Key Reaction Stages

Retrosynthetic analysis is a crucial conceptual tool in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to simpler, commercially available starting materials by mentally disconnecting bonds using known reliable chemical reactions. For this compound, with its hexacyclic core, the retrosynthetic strategy would likely involve breaking down the molecule's complex architecture step-by-step.

A hypothetical retrosynthetic analysis of this compound (a 1,2-epoxy-5,10-b-ethanophenanthridine-type alkaloid) might consider disconnections that simplify the polycyclic system. Key disconnections could target the epoxide ring, the ethanobridge, and the phenanthridine core. For instance, the epoxide could be envisioned as arising from a stereoselective epoxidation of a precursor alkene. The ethanobridge, a unique structural feature, might be formed through an intramolecular cyclization. The phenanthridine nucleus could be constructed via various cyclization reactions, such as Pictet-Spengler type reactions or palladium-catalyzed C-H activation/cyclization sequences, starting from suitably functionalized aromatic and nitrogen-containing precursors up.ac.zaru.ac.zamdpi.com.

Key reaction stages in the synthesis of such a complex structure would typically involve:

Construction of the Aromatic and Nitrogen-Containing Rings: Establishing the phenanthridine core, often involving cyclization reactions that form the C-N and C-C bonds of the heterocyclic system.

Formation of the Ethanobridge: Introducing the unique bridged ring system, which likely requires precise control over ring closure and stereochemistry.

Epoxidation: Selectively forming the epoxide ring, which often involves specific oxidizing agents and careful control to achieve the desired stereochemistry.

Introduction of the Methoxy (B1213986) Group: Installing the methoxy substituent at the appropriate position.

Stereoselective and Stereospecific Approaches in this compound Synthesis

This compound possesses multiple stereocenters within its polycyclic framework, making stereocontrol paramount in its synthesis. The biological activity of natural products is often highly dependent on their specific stereochemistry, necessitating synthetic routes that can precisely control the formation of new chiral centers and the relative configuration of existing ones.

In the context of Amaryllidaceae alkaloid synthesis, stereoselective and stereospecific approaches are routinely employed. These can include:

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

Diastereoselective Reactions: Exploiting existing stereocenters in a precursor to control the stereochemical outcome of new bond formations.

Chiral Auxiliaries: Temporarily attaching a chiral group to a reactant to direct the stereochemistry of a reaction, followed by its removal.

Substrate Control: Designing the substrate such that its inherent structure dictates the stereochemical outcome.

For a molecule with the complexity of this compound, achieving the correct relative and absolute stereochemistry at each chiral center is a significant challenge, often requiring a combination of these strategies and careful optimization of reaction conditions.

Semisynthetic Modifications and Analog Design of this compound

A notable approach to obtaining this compound involves its derivatization from other natural products. Research has indicated that this compound can be obtained through the derivatization of (±)-oxocrinine. This highlights a key semisynthetic strategy, where a naturally occurring precursor is chemically transformed to yield the target compound. Semisynthesis offers an attractive alternative to total synthesis, especially when the natural precursor is more readily available or possesses a significant portion of the desired complex scaffold.

The concept of analog design is intrinsically linked to semisynthesis in natural product chemistry. By chemically modifying natural products or their synthetic intermediates, researchers can create a library of analogs with subtle structural variations. These modifications can involve changes to peripheral functional groups, alterations to the core scaffold, or the introduction of new substituents. The aim of analog design is often to explore structure-activity relationships, enhance desired properties (e.g., solubility, stability), or mitigate undesirable ones. For this compound, modifications could potentially target the methoxy group, the epoxide ring, or the nitrogen atom, leading to novel derivatives with potentially altered biological profiles.

Development of Synthetic Methodologies for this compound Analogues with Modified Scaffolds

The development of synthetic methodologies for analogues with modified scaffolds extends beyond simple derivatization and involves creating new synthetic routes that can access structurally distinct but related compounds. For the oxireno[a]phenanthridine scaffold of this compound, this would entail developing flexible synthetic strategies that allow for the introduction of variations in the ring systems, the position of functional groups, or the stereochemistry.

Research in this area often focuses on developing efficient and versatile reactions that can be applied to diverse substrates. Examples of such methodologies relevant to complex heterocyclic systems like this compound include:

Cascade and Domino Reactions: Multi-step transformations that occur sequentially in a single reaction vessel, leading to rapid increases in molecular complexity.

C-H Activation: Direct functionalization of C-H bonds, offering atom-economical routes to introduce new groups at specific positions on the scaffold up.ac.zaru.ac.za.

Photochemical Reactions: Utilizing light to drive cyclizations and other transformations, potentially enabling access to unique structural motifs mdpi.com.

Transition Metal Catalysis: Employing metal catalysts to facilitate complex bond formations with high efficiency and selectivity up.ac.za.

These advanced synthetic methodologies are crucial for systematically exploring the chemical space around the this compound scaffold, allowing for the creation of novel analogues that may exhibit improved properties or lead to new insights into the biological function of this class of natural products.

Mechanistic Investigations of Biological Activities Associated with Augustine and Its Chemical Class

In Vitro Studies on Cellular and Molecular Targets

In vitro studies on phenanthridine (B189435) derivatives have revealed their interactions with various cellular and molecular targets. These compounds have demonstrated cytotoxic activities against a range of human cancer cell lines. frontiersin.orgnih.gov Mechanistically, some phenanthridine derivatives have been shown to inhibit the activity of DNA topoisomerase I/II, key enzymes involved in DNA replication and repair. frontiersin.orgnih.gov This inhibition can lead to cell cycle arrest, particularly in the S phase, and subsequently induce apoptosis, a form of programmed cell death. frontiersin.orgnih.gov Further investigations have indicated that these pro-apoptotic effects can be mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.orgnih.gov Additionally, phenanthridine derivatives are known for their ability to interact directly with DNA, a characteristic that contributes to their biological effects. nih.govnih.govwikipedia.orgbeilstein-journals.orgresearchgate.net Some compounds have also been observed to cause cell-cycle arrest, increase levels of p53 protein, and induce apoptosis-specific fragmentation of PARP-1. nih.gov

Exploration of Potential Biological Modalities within Oxireno[a]phenanthridine Derivatives

The oxireno[a]phenanthridine scaffold, to which Augustine belongs, is a subset of the phenanthridine class, and research into phenanthridine derivatives highlights several potential biological modalities.

Phenanthridine derivatives exhibit potent anti-cancer activities in various in vitro models. Studies have shown significant cytotoxicity against human cancer cell lines, including breast (MCF-7), prostatic (PC3), cervical (Hela), lung (A549), and hepatocellular carcinoma (HepG2). frontiersin.orgnih.gov For instance, a synthesized phenanthridine derivative, compound 8a, demonstrated notable cytotoxic activity against MCF-7 cells with an IC50 value of 0.28 μM. frontiersin.orgnih.gov Another study reported that certain novel phenanthridines displayed cytotoxicity against K-562 (chronic myelogeneous leukemia) and MCF-7 cancer cell lines at single-digit micromolar concentrations, proving more potent than established anti-tumor agents like sanguinarine (B192314) and chelerythrine. nih.gov The anti-cancer mechanisms often involve the aforementioned DNA topoisomerase inhibition, cell cycle arrest, and induction of apoptosis. frontiersin.orgnih.govnih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Phenanthridine Derivatives (IC50 values in μM)

| Compound | MCF-7 (Human Breast Cancer) | PC3 (Human Prostatic Cancer) | Hela (Human Cervical Cancer) | A549 (Human Lung Cancer) | HepG2 (Human Hepatocellular Carcinoma) |

| 8a | 0.28 frontiersin.orgnih.gov | - | - | - | - |

| Sanguinarine | 0.94 frontiersin.org | 0.98 frontiersin.org | 0.61 frontiersin.org | 0.82 frontiersin.org | 0.77 frontiersin.org |

| Etoposide (VP-16) | 1.83 frontiersin.org | 1.76 frontiersin.org | 1.48 frontiersin.org | 1.55 frontiersin.org | 1.62 frontiersin.org |

Note: Data for compounds other than 8a are provided for comparative context as reported in the source.

Phenanthridine alkaloids have also been recognized for their anti-inflammatory properties. nih.gov While specific detailed mechanisms for oxireno[a]phenanthridine derivatives are less documented, the broader class of phenanthridines has shown promise. General anti-inflammatory mechanisms observed in other natural compounds, which could be relevant to this class, include the inhibition of inflammatory signaling pathways such as NF-κB and MAPK, the blockage of pro-inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), and the suppression of pro-inflammatory cytokine release (e.g., TNFα, IL-1β, IL-6). nih.govnih.gov A specific phenanthridine derivative (PHE-4i) has been reported to exhibit anti-inflammatory effects by suppressing hydrogen sulfide (B99878) in an in vivo model of inflammation, providing insight into a potential mechanistic pathway. eco-vector.com

The antimicrobial efficacy of phenanthridine alkaloids has been demonstrated against various microorganisms. nih.gov Novel phenanthridine compounds have shown high antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus, and also against Mycobacterium vaccae, with activity observed at single-digit micromolar concentrations. nih.gov This broad-spectrum activity suggests the potential of this chemical class as antimicrobial agents.

Structure-Activity Relationship (SAR) Studies on this compound and Related Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity, thereby guiding the design of compounds with optimized properties. wikipedia.orgnih.gov For this compound and its related phenanthridine compounds, SAR investigations aim to identify key structural features responsible for their observed bioactivities.

In the context of phenanthridine derivatives, SAR studies have highlighted specific moieties that contribute to their biological effects. For instance, the presence of an N-methyl quaternary nitrogen and a 7-benzyloxy substitution on the phenanthridine skeleton has been linked to enhanced antibacterial and anticancer activities. nih.gov While the 3-, 5-, 6-, and 8-positions are commonly studied for substituent effects on phenanthridines, there is growing interest in exploring modifications at less common positions (1-, 2-, 4-, 7-, 9-), as natural phenanthridine alkaloids often feature diverse substitutions at these sites, which likely contribute significantly to their biological profiles. beilstein-journals.org These findings underscore the importance of specific structural arrangements and substituent patterns in modulating the potency and spectrum of biological activities within the phenanthridine class.

Elucidation of Pharmacophoric Elements

The elucidation of pharmacophoric elements involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its related compounds, initial investigations have provided insights into certain structural features influencing their biological activities.

Detailed research findings indicate that this compound N-oxide, a derivative belonging to the crinine (B1220781) subgroup of Amaryllidaceae alkaloids, exhibits moderate inhibitory activity against acetylcholinesterase (AChE). Specifically, this compound N-oxide demonstrated an IC50 value of 79.64 μg·mL−1, which translates to approximately 250.44 μM, in inhibiting AChE mdpi.com. This suggests that certain structural motifs within the this compound N-oxide scaffold are capable of interacting with the active site of the AChE enzyme, mediating its observed inhibitory effect.

Further insights into the structure-activity relationships (SAR) of this compound-related compounds come from studies on their anti-protozoal activity. Comparative analyses revealed that the presence of an N-oxide group in this compound N-oxide and buphanisine N-oxide (another related compound) appeared to diminish their activity against Trypanosoma brucei and Plasmodium falciparum when compared to other anti-protozoal compounds within the same chemical class mdpi.com. This observation suggests that the N-oxide moiety, while potentially contributing to AChE inhibition, may negatively impact the interactions required for potent anti-protozoal activity, possibly due to changes in polarity, hydrogen bonding capabilities, or steric hindrance at the protozoal target site.

While a complete pharmacophore model for this compound is yet to be fully elucidated, these preliminary findings highlight the importance of specific functional groups, such as the N-oxide, in modulating its biological profile. The differential effects observed with the N-oxide group underscore the complexity of identifying pharmacophoric elements and the need for further systematic structural modifications and biological evaluations to precisely define the key features responsible for its various activities.

Table 1: Biological Activity of this compound N-oxide

| Compound | Target Enzyme | Activity (IC50) | Reference |

| This compound N-oxide | Acetylcholinesterase | 79.64 μg·mL−1 (250.44 μM) | mdpi.com |

Advanced Analytical and Spectroscopic Characterization of Augustine

High-Resolution Spectroscopic Techniques for Definitive Structure Determination

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of Augustine. These methods provide detailed insights into the connectivity of atoms, the nature of chemical bonds, and the spatial arrangement of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is the cornerstone of organic structure determination. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial.

¹H NMR : Provides information on the number, type, and connectivity of hydrogen atoms, with chemical shifts indicating their electronic environment and coupling constants revealing vicinal and geminal relationships.

¹³C NMR : Reveals the carbon skeleton of this compound, with chemical shifts differentiating between various carbon types (e.g., sp³, sp², carbonyl).

2D NMR Techniques :

Correlation Spectroscopy (COSY) : Identifies coupled protons, establishing proton-proton connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton and carbon signals directly bonded to each other, assigning specific protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : Provides long-range proton-carbon correlations (2-4 bonds), essential for piecing together quaternary carbons and fragments that are not directly connected in COSY or HSQC.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Reveals spatial proximity between protons, regardless of bond connectivity, which is vital for determining the relative stereochemistry and conformation of the polycyclic system.

High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) or High-Resolution Accurate Mass (HRAM) techniques, is critical for confirming the elemental composition and precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions, providing a definitive C₁₇H₁₉NO₄ assignment.

Infrared (IR) Spectroscopy : IR spectroscopy provides characteristic absorption bands corresponding to the vibrational modes of specific functional groups present in this compound. For instance, the presence of hydroxyl groups (O-H stretch), C-H stretches (aliphatic and aromatic), C=C stretches (aromatic and alkene), C-O stretches (ether linkages), and C-N stretches (amine) would be identified, offering initial clues about the molecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to detect chromophores within the this compound molecule, such as aromatic rings or conjugated systems. The absorption maxima (λmax) and molar absorptivity (ε) can provide information about the extent of conjugation and the presence of specific aromatic or unsaturated functionalities.

Advanced Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Applications in Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are paramount for the isolation, identification, and quantification of this compound within complex biological or natural extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Given this compound's complex and likely less volatile nature, LC-MS is the preferred technique for its analysis in complex mixtures.

Separation : LC separates this compound from other co-occurring compounds in the extract based on their differential interactions with the stationary and mobile phases. Various LC modes (e.g., reversed-phase, normal-phase, HILIC) can be employed depending on the polarity of this compound and the matrix.

Identification : The MS detector provides molecular weight information and, through tandem mass spectrometry (MS/MS or MSⁿ), characteristic fragmentation patterns. These fragmentation patterns serve as a "fingerprint" for this compound, allowing its identification even in the presence of isomers or isobaric compounds. The accurate mass measurement from HRMS can be integrated into LC-MS to confirm the elemental composition of fragmented ions.

Quantification : LC-MS can be used for the sensitive and selective quantification of this compound in various samples by monitoring specific precursor-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).

Gas Chromatography-Mass Spectrometry (GC-MS) : While less likely to be directly applicable to this compound without derivatization due to its molecular weight and potential thermal instability, GC-MS could be employed if this compound can be converted into a volatile derivative. In such cases, GC-MS would offer high chromatographic resolution and characteristic electron ionization (EI) fragmentation patterns for identification.

Crystallographic Studies for Absolute Stereochemistry Assignment

For a chiral, polycyclic compound like this compound, single-crystal X-ray diffraction is the most definitive method for determining its absolute stereochemistry and precise three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction : If suitable single crystals of this compound can be grown, X-ray diffraction can provide an unequivocal determination of its molecular structure, including bond lengths, bond angles, torsion angles, and the configuration at each chiral center. The anomalous dispersion effect (Bijvoet pairs) can be used to assign the absolute stereochemistry, which is crucial for understanding the compound's biological activity and for synthetic efforts. The technique provides a direct visualization of the molecule's arrangement in space, confirming the relative and absolute configurations derived from NMR and other spectroscopic data.

Computational Chemistry and Molecular Modeling Approaches for Conformational Analysis and Reactivity Prediction

Computational chemistry and molecular modeling complement experimental techniques by providing theoretical insights into the structure, dynamics, and reactivity of this compound.

Conformational Analysis :

Molecular Mechanics (MM) : Force-field based methods (e.g., MMFF94, Amber, OPLS) can be used to explore the conformational landscape of this compound, identifying low-energy conformers and their relative stabilities. This is particularly useful for flexible regions of the molecule.

Density Functional Theory (DFT) : Higher-level quantum mechanical methods like DFT are employed for more accurate geometry optimization of key conformers and transition states. DFT calculations can provide insights into the electronic structure, charge distribution, and vibrational frequencies, which can be compared with experimental IR and Raman spectra.

Reactivity Prediction :

Reaction Pathway Analysis : Computational methods can be used to model potential reaction pathways, calculate activation energies, and identify transition states for proposed chemical reactions involving this compound. This can aid in understanding its biosynthesis or predicting its chemical transformations.

Spectroscopic Property Prediction : DFT calculations can predict NMR chemical shifts (e.g., using GIAO method) and coupling constants, which can then be directly compared with experimental NMR data to confirm proposed structures or differentiate between possible isomers. This is especially powerful when experimental data is ambiguous or limited.

Molecular Dynamics (MD) Simulations : For understanding the dynamic behavior of this compound in solution or in complex environments (e.g., protein binding sites), MD simulations can provide insights into its conformational flexibility, solvent interactions, and potential binding modes.

Future Perspectives and Research Gaps in Augustine Chemistry and Chemical Biology

Identification of Novel Biological Targets and Signaling Pathways

While Augustine has demonstrated cytotoxic and antimalarial properties, the specific molecular targets and intricate signaling pathways through which it exerts these effects are not yet fully elucidated. Research indicates that this compound exhibits significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values of 0.46 µM and 0.60 µM, respectively. scispace.com Furthermore, in silico analyses suggest that this compound possesses drug-like properties and selective cytotoxicity against certain cancer cell lines, notably lung carcinoma (A549) and oligodendroglioma (Hs683), positioning it as a potential lead compound for their treatment. amazonaws.com

However, detailed experimental validation of these predicted activities and the identification of precise protein or enzymatic targets are crucial research gaps. Future studies should employ advanced chemical biology tools, such as activity-based protein profiling, target deconvolution strategies, and high-throughput screening assays, to pinpoint the direct molecular interactions of this compound. Investigating its influence on specific cellular processes like apoptosis, cell cycle regulation, angiogenesis, or inflammation at a mechanistic level would provide invaluable insights into its therapeutic potential. Understanding how this compound modulates specific signaling cascades (e.g., kinase pathways, transcription factor activation, or receptor-ligand interactions) will be essential for rational drug design and development.

Innovations in Green Chemistry Approaches for this compound Synthesis

The synthesis of complex natural products like this compound often involves multi-step processes that can be resource-intensive and generate considerable waste. A significant research gap lies in the development of green chemistry approaches for this compound's total or semi-synthesis. Currently, there is limited published research detailing sustainable synthetic routes specifically for this compound.

Future innovations could focus on:

Biocatalysis and Enzymatic Synthesis: Exploring the use of enzymes or whole-cell biocatalysts derived from microorganisms or plants (such as those naturally producing this compound) to catalyze specific steps in its synthesis. This could lead to highly selective, efficient, and environmentally benign transformations, reducing the need for harsh reagents and conditions. mdpi.comroutledge.comtaylorfrancis.comtaylorfrancis.com

Flow Chemistry: Implementing continuous flow reactors for this compound synthesis could enhance reaction efficiency, improve safety, and facilitate easier purification, leading to reduced solvent consumption and waste generation.

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This includes exploring novel catalytic methods and solvent-free reactions.

Chemoenzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps to leverage the strengths of both methodologies, offering a powerful strategy for complex molecule production.

Such advancements would not only make this compound more accessible for research and potential pharmaceutical applications but also align with the growing demand for sustainable chemical manufacturing.

Expanding Natural Product Discovery and Bio-prospecting for this compound and Related Alkaloids

This compound is a member of the Amaryllidaceae alkaloid family, a group known for its diverse structures and broad spectrum of biological activities, including antitumor, antiviral, antibacterial, and antimalarial properties. mdpi.comnih.govnih.gov While this compound has been identified in a few Crinum species, there is considerable potential to expand its natural product discovery and bio-prospecting efforts.

Key areas for future research include:

Targeted Bio-prospecting: Systematically screening a wider range of Crinum species and other Amaryllidaceae genera from diverse geographical locations to identify new sources of this compound or structurally related alkaloids with enhanced biological profiles. mdpi.comnih.govtaylorfrancis.comresearchgate.netresearchgate.net

Endophytic Microorganisms: Investigating endophytic fungi or bacteria associated with this compound-producing plants. These microorganisms can sometimes produce the same or similar compounds as their host plants, offering an alternative and potentially more sustainable source for this compound production through fermentation.

Genomic Mining and Biosynthetic Pathway Elucidation: Leveraging advanced genomics and transcriptomics to identify the genes and enzymes involved in this compound's biosynthetic pathway within its natural producers. nih.gov Understanding the biosynthesis would enable metabolic engineering of host organisms (e.g., bacteria, yeast, or plant cell cultures) for heterologous production, potentially increasing yield and facilitating the creation of novel analogs through pathway engineering.

Chemical Ecology: Studying the ecological role of this compound in its natural environment could provide clues about its biological functions and potential applications, such as its role in plant defense against pathogens or herbivores.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

While the name "this compound" is shared by several prominent researchers in materials science and nanotechnology, it is important to clarify that there is no direct published research linking the chemical compound this compound to applications in materials science or drug delivery systems. orcid.orgafricaresearchconnects.comjmu.eduresearch.comresearchgate.netamazon.comorcid.orgfrontiersin.orgmdpi.comroutledge.comlongdom.orgnih.govnih.govotago.ac.nz This represents a significant interdisciplinary research opportunity for the chemical compound.

Future interdisciplinary research could explore:

Drug Delivery Systems: Given this compound's promising biological activities, integrating it into advanced drug delivery systems could enhance its bioavailability, reduce off-target effects, and enable targeted delivery. This could involve encapsulating this compound within nanoparticles (e.g., polymeric nanoparticles, liposomes, or micelles) frontiersin.orgmdpi.comroutledge.comlongdom.orgnih.govnih.gov or incorporating it into hydrogels for controlled release. Such systems could improve its therapeutic index, particularly for its antimalarial or potential anticancer applications.

Biomaterials Integration: Investigating if this compound or its derivatives could be incorporated into biomaterials for specific biomedical applications. For instance, if this compound exhibits antimicrobial properties, it could be integrated into wound dressings or medical implants to prevent infections.

Chemical Probes and Imaging: Developing fluorescent or affinity-tagged this compound derivatives as chemical probes to visualize its distribution within cells and tissues, track its interaction with biological targets, and monitor its cellular uptake and metabolism. This would significantly advance the understanding of its chemical biology. rsc.org

Biosensors: Exploring the potential of this compound, or its specific binding interactions, in the development of biosensors for diagnostic purposes, particularly if a specific biological target is identified.

These interdisciplinary avenues could bridge the gap between natural product discovery, synthetic chemistry, and advanced materials science, leading to innovative applications for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.